4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10ClF2N2O2 It is characterized by the presence of a pyrazole ring substituted with a chloro and difluoromethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and difluoromethylation.
Attachment of the Butanoic Acid Moiety: The pyrazole intermediate is then reacted with a butanoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Chloro-5-(trifluoromethyl)pyrazol-1-yl]butanoic acid
- 4-[4-Chloro-5-(methyl)pyrazol-1-yl]butanoic acid
- 4-[4-Chloro-5-(ethyl)pyrazol-1-yl]butanoic acid
Uniqueness
4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is unique due to the presence of both chloro and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c9-5-4-12-13(7(5)8(10)11)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQKMZUKSBLRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(F)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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